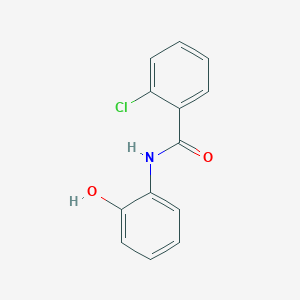

2-chloro-N-(2-hydroxyphenyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREJOROTWXBIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308605 | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20169-46-4 | |

| Record name | NSC205395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2'-hydroxybenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Crystalline Structure

The central amide linkage (–C(O)NH–) is expected to be nearly planar. nih.gov A key structural feature is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O–H) and the amide carbonyl oxygen (C=O) or between the amide proton (N-H) and the phenolic oxygen. This interaction locks the molecule into a relatively planar conformation. nih.gov The dihedral angle, which is the angle between the planes of the two aromatic rings, is typically small in such structures, further confirming a degree of planarity. researchgate.net

Below is a table of representative crystallographic data from a similar compound, N-(2-hydroxy-5-methylphenyl)benzamide, to illustrate typical parameters for this class of molecules. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2263 (3) |

| b (Å) | 21.7442 (7) |

| c (Å) | 7.4747 (3) |

| β (°) | 110.280 (5) |

| Volume (ų) | 1101.69 (8) |

| Z | 4 |

Spectroscopic and Physicochemical Properties

Spectroscopic techniques are essential for the characterization of 2-chloro-N-(2-hydroxyphenyl)benzamide, providing confirmation of its structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. Characteristic absorption bands would be expected for the O-H stretching of the phenolic group (typically a broad band around 3300-3500 cm⁻¹), the N-H stretching of the amide group (around 3200-3400 cm⁻¹), and the strong C=O (amide I) stretching vibration (around 1640-1680 cm⁻¹). rsc.org Aromatic C-H stretching bands appear above 3000 cm⁻¹, while the C-Cl stretching vibration is typically observed in the fingerprint region (around 700-800 cm⁻¹). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The aromatic protons on the two different rings would appear as complex multiplets in the region of 6.5-8.0 ppm. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift (typically > 9.0 ppm), and the phenolic proton (O-H) would also be a singlet, with its chemical shift being concentration and solvent dependent. researchgate.net

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide group (around 165-170 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to the hydroxyl group appearing at a more downfield shift. spectrabase.com

UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would exhibit absorption bands corresponding to π → π* electronic transitions within the aromatic rings and the carbonyl group.

The table below summarizes the expected spectroscopic data for 2-chloro-N-(2-hydroxyphenyl)benzamide based on analysis of similar compounds. rsc.orgresearchgate.net

| Spectroscopic Technique | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| FT-IR | O-H stretch (Phenol) | 3300 - 3500 (broad) |

| FT-IR | N-H stretch (Amide) | 3200 - 3400 |

| FT-IR | C=O stretch (Amide I) | 1640 - 1680 |

| FT-IR | C-Cl stretch | 700 - 800 |

| ¹H NMR | Aromatic protons (Ar-H) | 6.5 - 8.0 |

| ¹H NMR | Amide proton (N-H) | > 9.0 |

| ¹³C NMR | Carbonyl carbon (C=O) | 165 - 170 |

| ¹³C NMR | Aromatic carbons (Ar-C) | 110 - 150 |

Synthesis and Characterization

The most common and direct method for the synthesis of 2-chloro-N-(2-hydroxyphenyl)benzamide is through the acylation of 2-aminophenol (B121084) with 2-chlorobenzoyl chloride. researchgate.net This reaction is a classic example of nucleophilic acyl substitution.

The general procedure involves dissolving 2-aminophenol in a suitable solvent, often in the presence of a base such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. nih.gov The 2-chlorobenzoyl chloride, typically dissolved in an inert solvent, is then added dropwise to the amine solution, often at a reduced temperature to control the reaction rate. nanobioletters.com After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The resulting product can then be isolated by filtration and purified, commonly through recrystallization from a suitable solvent like ethanol (B145695), to yield the final compound as a crystalline solid. nanobioletters.comresearchgate.net The purity of the synthesized compound is confirmed using techniques like melting point determination and the spectroscopic methods described previously (FT-IR, NMR).

The key physical and chemical properties of the compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-chloro-N-(2-hydroxyphenyl)benzamide |

| CAS Number | 3150-32-9 |

| Molecular Formula | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |

Chemical Reactivity and Derivatization

The chemical reactivity of 2-chloro-N-(2-hydroxyphenyl)benzamide is governed by its constituent functional groups: the amide, the phenol, and the chlorinated aromatic ring.

Amide Group: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-chlorobenzoic acid and 2-aminophenol (B121084).

Phenolic Hydroxyl Group: The hydroxyl group is a key site for derivatization. It can undergo O-alkylation or O-acylation reactions to produce a variety of ether and ester derivatives, allowing for the modification of the compound's solubility and biological properties.

Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The hydroxyphenyl ring is activated towards substitution, while the chlorobenzoyl ring is deactivated.

Due to these reactive sites, the molecule serves as a valuable building block for the synthesis of more complex heterocyclic compounds or as a ligand for the formation of metal complexes. researchgate.net

Design, Synthesis, and Structural Evaluation of 2 Chloro N 2 Hydroxyphenyl Benzamide Analogues and Derivatives

Rational Design Principles for Structural Modification

The design of new analogues of 2-chloro-N-(2-hydroxyphenyl)benzamide is often guided by established medicinal chemistry principles to enhance desired properties while minimizing potential liabilities. Two prominent strategies employed are bioisosteric replacement and ring system modifications.

Bioisosteric Replacement: This strategy involves the substitution of a specific atom or group with another that has similar physical or chemical properties, with the goal of creating a new molecule that retains or improves upon the biological activity of the parent compound. cambridgemedchemconsulting.comnih.gov The application of bioisosteres can influence a molecule's size, shape, electronic distribution, and polarity, which in turn can affect its interaction with biological targets. nih.govmdpi.com For instance, in the broader context of benzamides, the amide functional group itself has been a target for bioisosteric replacement. nih.govresearchgate.net Researchers have explored replacing the amide with functionalities like esters, thioamides, selenoamides, and ureas to probe the importance of this linker for biological activity. nih.gov Such modifications can impact potency, selectivity, pharmacokinetic properties, and even reduce toxicity. mdpi.comresearchgate.net

Ring Expansion/Contraction: While less commonly reported specifically for 2-chloro-N-(2-hydroxyphenyl)benzamide, the principle of altering ring structures is a valid design strategy. For example, benzannulation, the fusion of a benzene (B151609) ring onto an existing ring system, can significantly perturb molecular geometry and reactivity. mdpi.com This approach could be hypothetically applied to either the benzoyl or the hydroxyphenyl moiety to explore new chemical space and potentially influence biological activity through altered conformational preferences and intermolecular interactions.

Synthesis of Analogues with Varied Halogenation Patterns on the Benzoyl Moiety

The synthesis of analogues with different halogens or halogenation patterns on the benzoyl ring is a common strategy to modulate the electronic and lipophilic properties of the molecule. Standard synthetic procedures are often employed to achieve this.

The general synthesis of N-substituted benzamides involves the reaction of a substituted benzoyl chloride with an appropriate amine. nanobioletters.com For instance, 2,6-dichlorobenzamide (B151250) derivatives have been synthesized by reacting 2,6-dichlorobenzoyl chloride with amines like ethylene (B1197577) diamine and isopropyl amine in the presence of ethanolic sodium hydroxide. researchgate.net This straightforward approach can be adapted to introduce other halogens (e.g., fluorine, bromine, iodine) at various positions on the benzoyl ring of 2-chloro-N-(2-hydroxyphenyl)benzamide.

A study on the synthesis of halogen-substituted 2-aryl-N-phenylbenzimidazoles, which also involves coupling of substituted aromatic rings, utilized condensation reactions in the presence of sodium metabisulfite (B1197395) to achieve high yields. mdpi.com This highlights another potential synthetic route for creating diverse halogenated analogues.

Table 1: Examples of Synthesized Halogenated Benzamide (B126) Derivatives and their Starting Materials.

| Derivative | Starting Material 1 | Starting Material 2 | Reference |

|---|---|---|---|

| 2,6-dichlorobenzamide derivatives | 2,6-dichlorobenzoyl chloride | Ethylene diamine / Isopropyl amine | researchgate.net |

| 2-(3-Bromo-4-hydroxyphenoxy)benzamide | 2-Aryloxybenzamide | Iodosylbenzene (PhIO) | mdpi.com |

| 2-(3-Chloro-4-hydroxyphenoxy)benzamide | 2-Aryloxybenzamide | Iodosylbenzene (PhIO) | mdpi.com |

Derivatization of the Hydroxyphenyl Group

The hydroxyl group on the phenyl ring presents a versatile handle for further chemical modification through various reactions, including alkylation, acylation, and the construction of fused heterocyclic rings.

Alkylation and Acylation: These are fundamental organic reactions that can be readily applied to the hydroxyl group of 2-chloro-N-(2-hydroxyphenyl)benzamide. Friedel-Crafts alkylation and acylation, while typically associated with aromatic C-H functionalization, provide a conceptual framework for electrophilic substitution. chadsprep.comyoutube.commasterorganicchemistry.com More directly, the hydroxyl group can be alkylated or acylated using standard protocols. For instance, the synthesis of N-hydroxy-aminobenzyloxyarylamide analogues involved modifications that could be conceptually extended to the hydroxyphenyl moiety. nih.gov Alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. Acylation can be carried out using an acyl chloride or anhydride. These modifications can significantly alter the compound's polarity, solubility, and ability to participate in hydrogen bonding.

Modification of the Amide Linker and N-Substitution

The amide linker is a critical component of the 2-chloro-N-(2-hydroxyphenyl)benzamide structure, and its modification can have profound effects on the molecule's conformation and properties.

Amide Bond Isosteres: As mentioned in the rational design section, replacing the amide bond with bioisosteres is a powerful strategy. nih.govresearchgate.net In a study focused on designing amyloid-beta aggregation inhibitors, the α,β-unsaturated system in chalcone (B49325) was replaced by an amide bioisostere, demonstrating the utility of this approach in modifying linker regions. researchgate.net

Structure-Property and Structure-Reactivity Relationship Studies of Novel Derivatives

Understanding the relationship between the chemical structure of the synthesized derivatives and their physical, chemical, and biological properties is a crucial aspect of the research in this area.

Kinetic studies on the nucleophilic substitution reactions of substituted phenyl benzoates have provided insights into structure-reactivity correlations. nih.govresearchgate.net For example, the reactivity of these compounds is influenced by the electronic nature of the substituents, with electron-withdrawing groups generally enhancing reactivity. researchgate.net Such studies, often employing Hammett plots, help to elucidate reaction mechanisms and the role of substituents in stabilizing transition states or intermediates. nih.gov

In the context of biological activity, structure-activity relationship (SAR) studies are paramount. For instance, in the development of biphenylglyoxamide-based antimicrobial agents, SAR studies revealed that specific sulfonyl groups and the biphenyl (B1667301) backbone were crucial for activity against different types of bacteria. nih.gov Similarly, for N-(thiophen-2-yl) benzamide derivatives, SAR studies identified the most potent inhibitors of a specific protein kinase. nih.gov These studies typically involve synthesizing a library of related compounds and evaluating their activity in relevant assays to identify key structural features responsible for the desired effect.

The crystal structure of related compounds, such as 2-chloro-N-(2-methylphenyl)benzamide, reveals details about intermolecular interactions, like hydrogen bonding, which can influence the solid-state properties of the material. researchgate.net The conformation of the molecule in the solid state, including the dihedral angles between the aromatic rings, is also a key piece of information derived from such structural studies. researchgate.net

Table 2: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| 2-chloro-N-(2-hydroxyphenyl)benzamide |

| 2,6-dichlorobenzamide |

| 2-aryl-N-phenylbenzimidazoles |

| N-hydroxy-aminobenzyloxyarylamide |

| 2-mercaptobenzimidazole |

| biphenylglyoxamide |

| N-(thiophen-2-yl) benzamide |

| 2-chloro-N-(2-methylphenyl)benzamide |

| chalcone |

Advanced Analytical Methodologies for Detection and Quantification of 2 Chloro N 2 Hydroxyphenyl Benzamide

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quality control of pharmaceutical ingredients and their intermediates. elsevierpure.comnih.govnih.govscispace.com Its application to 2-chloro-N-(2-hydroxyphenyl)benzamide allows for the effective separation of the main compound from process-related impurities and potential degradation products, which is essential for purity assessment and impurity profiling. nih.govtandfonline.com

A typical HPLC method for a compound like 2-chloro-N-(2-hydroxyphenyl)benzamide, which possesses both a phenolic hydroxyl group and a chlorinated aromatic amide structure, would employ reversed-phase chromatography. This approach utilizes a non-polar stationary phase, most commonly a C18-bonded silica (B1680970) column, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Method Development Considerations:

Stationary Phase: A C18 column is a suitable starting point due to its versatility and wide applicability for moderately polar to non-polar compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the phenolic group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically employed. wikipedia.org The gradient allows for the effective elution of compounds with a range of polarities, from polar impurities to the less polar main compound.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of aromatic compounds like 2-chloro-N-(2-hydroxyphenyl)benzamide, which exhibits strong UV absorbance due to its benzene (B151609) rings. nih.gov Monitoring at multiple wavelengths can aid in distinguishing between the main compound and its impurities.

Impurity Profiling:

For impurity profiling, forced degradation studies are often conducted to generate potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light). The developed HPLC method must then be capable of separating the parent compound from all significant degradation products and process impurities. elsevierpure.comtandfonline.com The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of such analytical procedures, ensuring they are fit for their intended purpose.

Representative HPLC Method Parameters:

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 1: Representative High-Performance Liquid Chromatography (HPLC) method parameters for the analysis of 2-chloro-N-(2-hydroxyphenyl)benzamide.

Validation of the HPLC Method:

The validation of the HPLC method would involve assessing its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and accurate results for purity and impurity quantification. elsevierpure.comnih.govijpsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of 2-chloro-N-(2-hydroxyphenyl)benzamide, arising from the presence of the hydroxyl and amide groups, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.gov

Derivatization:

The most common derivatization technique for compounds containing hydroxyl groups is silylation. elsevierpure.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. elsevierpure.comnih.gov This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

GC-MS Analysis of the Derivatized Compound:

Once derivatized, the TMS-ether of 2-chloro-N-(2-hydroxyphenyl)benzamide can be separated from other volatile components on a GC column, typically a non-polar or medium-polar capillary column. The separated components are then introduced into the mass spectrometer, which provides information on their mass-to-charge ratio, enabling their identification.

Mass Spectral Fragmentation:

The mass spectrum of the derivatized 2-chloro-N-(2-hydroxyphenyl)benzamide would be expected to show a molecular ion peak corresponding to the TMS derivative. Characteristic fragmentation patterns for benzanilides often involve cleavage of the amide bond, leading to the formation of benzoyl and anilide-related fragment ions. nih.gov The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 in a 3:1 ratio).

Trace Analysis of Volatile Impurities:

GC-MS is also highly suitable for the trace analysis of volatile impurities that may be present in the 2-chloro-N-(2-hydroxyphenyl)benzamide product, such as residual solvents from the synthesis process. nih.govscispace.comnih.gov Headspace GC-MS is a common technique for this purpose, where the volatile compounds are sampled from the headspace above the sample and injected into the GC-MS system.

Representative GC-MS Parameters for the Derivatized Analyte:

| Parameter | Value/Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Derivatization Agent | BSTFA with 1% TMCS |

Table 2: Representative Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of the trimethylsilyl derivative of 2-chloro-N-(2-hydroxyphenyl)benzamide.

Capillary Electrophoresis (CE) for Separation and Analysis in Complex Matrices

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for the analysis of compounds in complex matrices, due to its different separation mechanism and minimal sample preparation requirements. nuph.edu.uamdpi.com For 2-chloro-N-(2-hydroxyphenyl)benzamide, two main modes of CE are particularly relevant: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Capillary Zone Electrophoresis (CZE):

CZE separates analytes based on their charge-to-size ratio. libretexts.org Since 2-chloro-N-(2-hydroxyphenyl)benzamide has a phenolic hydroxyl group, it can be deprotonated in a basic buffer to form a negatively charged phenoxide ion. This allows for its separation by CZE. The choice of buffer pH is critical; it should be above the pKa of the phenolic group to ensure sufficient ionization. researchgate.net

Micellar Electrokinetic Chromatography (MEKC):

MEKC is a powerful CE technique that can separate both charged and neutral analytes. wikipedia.orgijpsonline.com This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration. wikipedia.org The surfactant molecules form micelles, which act as a pseudo-stationary phase. Neutral analytes, like 2-chloro-N-(2-hydroxyphenyl)benzamide at a neutral or acidic pH, can partition between the aqueous buffer and the hydrophobic interior of the micelles. scispace.com This differential partitioning allows for their separation. MEKC is particularly useful for analyzing the compound in complex matrices like biological fluids or environmental samples, as the micelles can help to solubilize the analyte and reduce matrix interferences.

Detection in CE:

UV-Vis detection is the most common detection method in CE and is well-suited for the analysis of 2-chloro-N-(2-hydroxyphenyl)benzamide due to its aromatic structure. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide even greater selectivity and structural information, aiding in the definitive identification of the compound and its impurities in complex samples. nih.govnih.gov

Representative CE Method Parameters:

| Parameter | CZE | MEKC |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 25 mM Borate buffer, pH 9.2 | 20 mM Phosphate buffer, 50 mM SDS, pH 7.4 |

| Applied Voltage | 20 kV | 25 kV |

| Temperature | 25 °C | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm | UV at 254 nm |

Table 3: Representative Capillary Electrophoresis (CE) method parameters for the analysis of 2-chloro-N-(2-hydroxyphenyl)benzamide using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Spectrophotometric and Fluorometric Assays for Quantitative Determination

Spectrophotometric and fluorometric methods offer simpler and often more rapid approaches for the quantitative determination of 2-chloro-N-(2-hydroxyphenyl)benzamide, especially in routine analysis where high-throughput is desired. These methods are based on the intrinsic spectroscopic properties of the molecule or its reaction products.

UV-Vis Spectrophotometry:

The presence of conjugated aromatic rings in 2-chloro-N-(2-hydroxyphenyl)benzamide results in significant absorption of ultraviolet (UV) radiation. A simple and direct quantitative analysis can be performed by measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law. The λmax for 2-chloro-N-(2-hydroxyphenyl)benzamide would need to be experimentally determined, but is expected to be in the UV region, likely between 250 and 350 nm. The phenolic hydroxyl group's ionization state is pH-dependent, which can cause a bathochromic (red) shift in the UV spectrum in basic solutions. This property can sometimes be exploited to enhance selectivity.

Fluorometry:

Fluorometric assays are generally more sensitive and selective than spectrophotometric methods. For a compound to be fluorescent, it must absorb light and then re-emit it at a longer wavelength. While not all aromatic compounds are naturally fluorescent, the phenolic moiety in 2-chloro-N-(2-hydroxyphenyl)benzamide suggests the potential for intrinsic fluorescence. The excitation and emission wavelengths would need to be determined using a spectrofluorometer. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range.

Should the intrinsic fluorescence be weak or non-existent, derivatization with a fluorescent tagging agent could be employed. Reagents that react with the phenolic hydroxyl group or the amide functionality to introduce a highly fluorescent group can significantly enhance the sensitivity of the assay.

Method Considerations:

Solvent Selection: The choice of solvent is crucial as it can influence the absorption and emission spectra.

pH Control: For both spectrophotometry and fluorometry, the pH of the solution must be carefully controlled, especially due to the ionizable phenolic group.

Interference: The main limitation of these methods is their susceptibility to interference from other absorbing or fluorescent compounds in the sample matrix. Therefore, they are most suitable for the analysis of relatively pure samples or after a suitable sample clean-up step.

Representative Spectroscopic Data:

| Parameter | Expected Range/Value |

| UV-Vis λmax | ~250-350 nm (pH dependent) |

| Molar Absorptivity (ε) | To be determined experimentally |

| Excitation Wavelength (λex) | To be determined experimentally |

| Emission Wavelength (λem) | To be determined experimentally |

| Linear Range | To be determined experimentally |

| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range |

Table 4: Representative spectroscopic data to be determined for the quantitative analysis of 2-chloro-N-(2-hydroxyphenyl)benzamide.

Electrochemical Sensors and Biosensors for Selective Detection

Electrochemical sensors and biosensors are emerging as powerful tools for the rapid, sensitive, and selective detection of a wide range of analytes, including pharmaceutical compounds and environmental pollutants. nih.gov These devices offer the advantages of portability, low cost, and the potential for real-time monitoring.

Electrochemical Sensors:

The electrochemical detection of 2-chloro-N-(2-hydroxyphenyl)benzamide can be based on the oxidation of its phenolic hydroxyl group. This electrochemical reaction can be monitored using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square-wave voltammetry (SWV). To enhance the sensitivity and selectivity of the detection, the surface of the working electrode (e.g., glassy carbon, carbon paste, or screen-printed electrodes) is often modified with various nanomaterials. Materials like carbon nanotubes, graphene, or metallic nanoparticles can increase the electrode's surface area and catalytic activity towards the oxidation of the target analyte.

Biosensors:

For even greater selectivity, biosensors can be developed by immobilizing a biological recognition element onto the electrode surface. For a compound like 2-chloro-N-(2-hydroxyphenyl)benzamide, a potential biorecognition element could be an enzyme that specifically interacts with or metabolizes the compound. For instance, enzymes like tyrosinase or laccase, which are known to act on phenolic compounds, could be used. The enzymatic reaction would produce an electrochemically active product that can be detected, or the consumption of a substrate (like oxygen) could be monitored.

Another approach is the use of molecularly imprinted polymers (MIPs). MIPs are synthetic receptors created by polymerizing functional monomers in the presence of the target analyte (the template). After removal of the template, cavities with a specific shape and chemical functionality complementary to the target molecule are left in the polymer matrix. An electrode modified with a MIP for 2-chloro-N-(2-hydroxyphenyl)benzamide would selectively bind the analyte, leading to a measurable change in the electrochemical signal.

Principle of Detection:

The general principle involves the interaction of 2-chloro-N-(2-hydroxyphenyl)benzamide with the modified electrode surface, resulting in a change in an electrical property (e.g., current or potential). This change is then correlated to the concentration of the analyte in the sample.

Representative Sensor Performance Characteristics:

| Parameter | Typical Range/Value |

| Working Electrode | Glassy Carbon Electrode modified with Graphene Oxide |

| Detection Technique | Differential Pulse Voltammetry (DPV) |

| Supporting Electrolyte | Phosphate Buffer Solution (pH 7.0) |

| Linear Range | µM to nM concentrations |

| Limit of Detection (LOD) | Sub-µM to nM concentrations |

| Selectivity | Assessed against potential interfering compounds |

Table 5: Representative performance characteristics of an electrochemical sensor for the detection of 2-chloro-N-(2-hydroxyphenyl)benzamide.

Mechanistic Studies of Biological Interactions in Non Clinical Systems

In Vitro Enzyme Inhibition/Activation Studies with Isolated Proteins

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. For derivatives of 2-chloro-N-(2-hydroxyphenyl)benzamide, in vitro studies have demonstrated significant inhibitory potential against various enzymes.

A related compound, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (B126) , has been identified as a potent inhibitor of calcineurin, a crucial phosphatase. In vitro assays revealed a half-maximal inhibitory concentration (IC50) of 0.057 µM, indicating a strong inhibitory effect on this enzyme.

Furthermore, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Several of these compounds exhibited potent inhibition, with IC50 values ranging from 10.75 to 130.90 µM, in some cases surpassing the activity of the standard inhibitor, acarbose. researchgate.net

Another study focused on 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide , which showed selective inhibition of Cryptosporidium parvum N-myristoyltransferase (CpNMT) with an IC50 value of 2.5 µM. This highlights the potential for benzamide derivatives to selectively target enzymes from pathogenic organisms.

Kinetic Analysis of Enzyme-Ligand Interactions

While detailed kinetic analyses such as the determination of inhibition constants (Ki) or dissociation constants (Kd) for 2-chloro-N-(2-hydroxyphenyl)benzamide are not extensively reported in the available literature, the IC50 values obtained for its derivatives provide a preliminary understanding of their enzyme-binding affinity. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. A lower IC50 value generally suggests a higher affinity of the inhibitor for the enzyme.

The kinetic mechanism of related benzamide derivatives has been explored. For instance, studies on benzohydrazide (B10538) derivatives as tyrosinase inhibitors revealed different modes of inhibition, including non-competitive and mixed inhibition, as determined by Lineweaver-Burk plot analysis. nih.gov This type of analysis is crucial for understanding how the inhibitor interacts with the enzyme and its substrate.

Identification of Allosteric or Orthosteric Binding Sites

The binding of a ligand to an enzyme can occur at the active site (orthosteric binding) or at a secondary site (allosteric binding), which can modulate the enzyme's activity. researchgate.netnih.govnih.gov Studies on compounds structurally related to 2-chloro-N-(2-hydroxyphenyl)benzamide have shed light on their potential binding modes.

For example, research on peroxisome proliferator-activated receptor gamma (PPARγ) antagonists, such as certain benzamide derivatives, has identified both orthosteric and allosteric binding sites. nih.gov Some compounds have been designed to act as dual-site inhibitors, targeting both locations to achieve enhanced inhibitory effects. nih.gov Similarly, investigations into metabotropic glutamate (B1630785) receptor 5 (mGluR5) modulators have characterized the binding of aryl benzamide derivatives to an allosteric binding pocket within the transmembrane domain of the receptor. frontiersin.org This allosteric binding can lead to higher selectivity compared to orthosteric ligands, as allosteric sites are generally less conserved across receptor families. nih.gov

Receptor Binding Affinity and Selectivity Investigations Using Isolated Receptors

The ability of a compound to bind to specific receptors with high affinity and selectivity is a key determinant of its pharmacological action. While direct receptor binding data for 2-chloro-N-(2-hydroxyphenyl)benzamide is limited, studies on related structures provide valuable insights.

For instance, N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have been evaluated for their binding affinity to dopamine (B1211576) D-1 and D-2 receptors. These studies, which utilize radioligand binding assays with selective radiotracers like [3H]SCH 23390 (for D-1) and [3H]spiperone (for D-2), have demonstrated that modifications to the chemical structure can significantly alter receptor affinity and selectivity. nih.gov This highlights the importance of the chemical scaffold in determining receptor interaction profiles.

Molecular Docking and Dynamics Simulations of 2-chloro-N-(2-hydroxyphenyl)benzamide with Biological Macromolecules

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and its biological target at the atomic level.

Molecular docking studies have been performed on various benzamide derivatives to understand their binding modes. For example, the docking of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives into the active site of cyclooxygenase-2 (COX-2) revealed key interactions responsible for their inhibitory activity. Similarly, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase identified hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.net

MD simulations provide further insights into the stability and dynamics of the ligand-protein complex over time. A study on a highly active α-glucosidase inhibitor from the aforementioned series used MD simulations to confirm the stability of the compound within the binding site of the target protein, as indicated by the analysis of the root-mean-square deviation (RMSD) of the complex. researchgate.net In another example, the in silico design of N-(2-hydroxyphenyl)-2-propylpentanamide , a histone deacetylase (HDAC) inhibitor, utilized docking simulations to predict the most promising candidate for synthesis and biological evaluation. nih.gov

Cellular Pathway Modulation Studies in In Vitro Cell Line Models (Focus on Fundamental Biological Mechanisms, not Efficacy or Toxicity)

To understand the functional consequences of the molecular interactions of 2-chloro-N-(2-hydroxyphenyl)benzamide and its analogs, researchers employ in vitro cell line models to study their effects on cellular pathways.

Gene Expression and Protein Level Analysis

A substituted 2-hydroxy-N-(arylalkyl)benzamide was found to disrupt the actin cytoskeleton and inhibit autophagic flux in human melanoma cells. researchgate.net This suggests that this class of compounds can interfere with fundamental cellular processes such as cell structure, motility, and waste clearance.

In another study, a derivative, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide , was shown to reverse the overexpression of α-synuclein in a cellular model of Parkinson's disease. This indicates a potential role in modulating pathways related to protein aggregation and neurodegeneration.

The impact of benzamide derivatives on protein expression is often assessed using techniques like Western blotting. For example, the effect of a novel benzamide derivative on the expression of the ABCG2 transporter protein in colon cancer cell lines was investigated using this method to understand its mechanism of reversing multidrug resistance. This technique allows for the quantification of specific protein levels, providing direct evidence of a compound's effect on its target and related pathways.

Below is an interactive table summarizing the biological activities of compounds related to 2-chloro-N-(2-hydroxyphenyl)benzamide discussed in this article.

| Compound/Derivative Class | Target/Assay | Finding | Reference |

| N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide | Calcineurin | Potent inhibitor with an IC50 of 0.057 µM. | |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | Exhibited IC50 values ranging from 10.75 to 130.90 µM. | researchgate.net |

| 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide | Cryptosporidium parvum N-myristoyltransferase (CpNMT) | Selective inhibitor with an IC50 of 2.5 µM. | |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives | Cyclooxygenase-2 (COX-2) | Molecular docking revealed key binding interactions. | |

| Substituted 2-hydroxy-N-(arylalkyl)benzamide | Human melanoma cells | Disrupted actin cytoskeleton and inhibited autophagic flux. | researchgate.net |

| N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide | SH-SY5Y cell model of Parkinson's disease | Reversed α-synuclein overexpression. |

Cell Cycle and Apoptosis Pathway Investigation

Scientific literature identified through targeted searches does not provide specific experimental data on the cell cycle and apoptosis pathway investigations for the compound 2-chloro-N-(2-hydroxyphenyl)benzamide. However, studies on the broader class of N-substituted benzamides and 2-hydroxyphenyl benzamide derivatives indicate potential mechanisms. Research on certain N-substituted benzamides has shown an ability to induce a G2/M cell cycle block and trigger apoptosis through a p53-independent mitochondrial pathway. This pathway involves the release of cytochrome c and subsequent activation of caspase-9. mdpi.com Furthermore, some 2-hydroxyphenyl benzamide-based molecules have been reported to self-assemble and form artificial ion channels that transport chloride ions across cellular membranes, an action that can trigger apoptosis in cancer cells. nih.govresearchgate.net These findings relate to the general class of compounds, and specific studies are required to confirm if 2-chloro-N-(2-hydroxyphenyl)benzamide elicits similar effects.

Investigation of Antimicrobial and Antifungal Activity Mechanisms in Isolated Microorganisms (In Vitro)

The compound 2-chloro-N-(2-hydroxyphenyl)benzamide belongs to the salicylanilide (B1680751) class of molecules, which are known for a range of biological activities, including antimicrobial effects. nih.gov

In vitro studies have demonstrated that chloro-substituted salicylanilide derivatives possess notable antibacterial properties, particularly against Gram-positive bacteria. Research on derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide, the core structure of the compound , confirmed their efficacy. These derivatives showed significant activity against Gram-positive strains with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 0.125 to 1.0 mg/mL. nih.gov In contrast, the same studies reported no inhibitory activity against Gram-negative bacterial strains. mdpi.comnih.gov This suggests a selective spectrum of activity. The 2-chloro substituted derivatives were found to be more potent than their 4-chloro substituted counterparts. wikipedia.org

The available literature from the conducted search did not provide specific data regarding the efficacy of 2-chloro-N-(2-hydroxyphenyl)benzamide in the inhibition of biofilm formation.

Table 1: In Vitro Antibacterial Activity of N-(2-chlorophenyl)-2-hydroxybenzamide Derivatives

| Bacterial Type | Activity Spectrum | MIC/MBC Range (mg/mL) | Reference |

|---|---|---|---|

| Gram-positive bacteria | Active | 0.125 - 1.0 | nih.gov |

| Gram-negative bacteria | Inactive | N/A | mdpi.comnih.gov |

The primary antimicrobial mechanism of action for the salicylanilide class of compounds is well-established as the uncoupling of oxidative phosphorylation. researchgate.net These molecules act as protonophores, which are lipid-soluble compounds capable of transporting protons across biological membranes. researchgate.netresearchgate.net

The process involves the salicylanilide molecule picking up a proton from the external environment, diffusing across the hydrophobic microbial cell membrane, and releasing the proton into the cytoplasm. researchgate.net This action dissipates the crucial proton motive force (PMF)—an electrochemical gradient generated by the electron transport chain. The PMF is essential for generating ATP via ATP synthase and for powering other vital cellular processes like nutrient transport and flagellar motion. By collapsing this gradient, salicylanilides effectively uncouple respiration from ATP synthesis, leading to energy depletion and ultimately, cell death. researchgate.net This mechanism also explains the observed selectivity, as the complex outer membrane of Gram-negative bacteria can prevent the compound from reaching the inner membrane where the PMF is located. wikipedia.org

Interaction with Biomembranes and Liposomes: Permeability and Distribution Studies

The function of 2-chloro-N-(2-hydroxyphenyl)benzamide as a protonophore is intrinsically linked to its interaction with biomembranes. researchgate.netresearchgate.net As lipophilic weak acids, salicylanilides can readily partition into and diffuse across the lipid bilayer of cell membranes. researchgate.net The ability of the molecule to be both protonated (neutral) and deprotonated (anionic) allows it to shuttle protons, which constitutes a significant membrane interaction. researchgate.net

Studies on related 2-hydroxyphenyl benzamide compounds suggest they can self-assemble within lipid membranes to form channels capable of transporting ions, such as chloride, thereby disrupting the ionic homeostasis of the cell. nih.govresearchgate.net While specific permeability coefficients and distribution data from liposome-based assays for 2-chloro-N-(2-hydroxyphenyl)benzamide were not found in the searched literature, its classification as a salicylanilide implies it possesses the necessary characteristics to permeate and disrupt the integrity and function of biological membranes. mdpi.com The use of complexing agents like β-cyclodextrin with related salicylanilide derivatives has been explored to improve properties such as solubility and distribution through membranes. nih.govwikipedia.org

Potential Applications of 2 Chloro N 2 Hydroxyphenyl Benzamide in Materials Science and Industrial Processes

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

The molecular architecture of 2-chloro-N-(2-hydroxyphenyl)benzamide makes it an excellent candidate for acting as a ligand in coordination chemistry. The presence of both a hydroxyl (-OH) group and an amide (-CONH-) linkage provides two potential coordination sites, allowing it to function as a bidentate ligand, chelating to a central metal ion. The nitrogen and oxygen atoms of the amide group, along with the oxygen atom of the hydroxyl group, can donate lone pairs of electrons to form stable coordination complexes with a variety of transition metals.

The coordination behavior of similar N-(hydroxyphenyl)benzamide derivatives has been a subject of study. For instance, the crystal structures of zinc(II) chloride complexes with various benzamides reveal that coordination typically occurs through the carbonyl oxygen atom of the amide group. nih.gov In the case of 2-chloro-N-(2-hydroxyphenyl)benzamide, the intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen can influence its coordination mode. Upon deprotonation of the phenolic hydroxyl group, the compound can act as a monoanionic bidentate ligand, coordinating to a metal center through the phenolate (B1203915) oxygen and the carbonyl oxygen or the amide nitrogen.

Studies on related N,O-donor ligands have shown the formation of stable complexes with metals like copper(II), nickel(II), and palladium(II). researchgate.netrsc.org The specific coordination geometry and the stability of the resulting metal complex are influenced by factors such as the nature of the metal ion, the solvent system used, and the presence of other ancillary ligands. The chloro-substituent on the benzoyl ring can also exert an electronic effect, modulating the electron density on the coordination sites and thereby influencing the strength of the metal-ligand bonds.

Table 1: Potential Coordination Modes of 2-chloro-N-(2-hydroxyphenyl)benzamide

| Coordination Mode | Donating Atoms | Description |

| Neutral Bidentate | Carbonyl Oxygen, Hydroxyl Oxygen | The ligand coordinates in its neutral form, typically involving the carbonyl and hydroxyl oxygens. |

| Monoanionic Bidentate | Phenolate Oxygen, Carbonyl Oxygen | Following deprotonation of the hydroxyl group, the ligand coordinates as an anion. |

| Monoanionic Bidentate | Phenolate Oxygen, Amide Nitrogen | An alternative anionic coordination mode involving the amide nitrogen instead of the carbonyl oxygen. |

| Bridging Ligand | Multiple Atoms | The ligand could potentially bridge two or more metal centers, leading to the formation of polynuclear complexes. |

Application in Polymer Chemistry as a Monomer, Cross-linking Agent, or Additive

The bifunctional nature of 2-chloro-N-(2-hydroxyphenyl)benzamide suggests its potential utility in polymer chemistry. The presence of a reactive hydroxyl group and an amide linkage opens up possibilities for its incorporation into polymer chains either as a monomer or as a functional additive.

As a monomer , the hydroxyl group can participate in step-growth polymerization reactions, such as the formation of polyesters or polyethers. For instance, it could be co-polymerized with dicarboxylic acids or their derivatives to yield polyesters containing the benzamide (B126) moiety as a pendant group. Such polymers could exhibit enhanced thermal stability and specific intermolecular interactions due to the presence of the amide and chloro functionalities. The synthesis of high molecular weight poly(p-benzamide)s has been demonstrated, highlighting the feasibility of creating robust aromatic polyamide structures. acs.orgnih.gov

The potential for this compound to act as a cross-linking agent is also noteworthy. The hydroxyl group can react with functional groups on existing polymer chains, such as isocyanates or epoxides, to form cross-linked networks. This could be particularly useful in the modification of thermosetting resins, where the introduction of the benzamide structure could enhance properties like flame retardancy, thermal stability, and mechanical strength.

Furthermore, 2-chloro-N-(2-hydroxyphenyl)benzamide could be employed as a functional additive in polymer formulations. Its inherent structure may impart properties such as UV stability or flame resistance. The benzamide group is known to participate in hydrogen bonding, which can influence the morphology and mechanical properties of polymer blends. nih.gov The introduction of this compound into a polymer matrix could, therefore, be a strategy to tailor the final properties of the material for specific applications. nih.gov

Potential in Catalyst Design and Development for Organic Transformations

The ability of 2-chloro-N-(2-hydroxyphenyl)benzamide to form stable complexes with transition metals is a key attribute that can be exploited in the design of novel catalysts. Metal complexes often serve as active centers in homogeneous catalysis, and the ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability. researchgate.net The electronic and steric properties of the ligand environment around the metal ion can be finely adjusted to optimize catalytic performance for specific organic transformations. nih.gov

Complexes of transition metals such as copper, palladium, and rhodium with N,O-donor ligands have been shown to be effective catalysts for a variety of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netrsc.org For example, copper(II) complexes with N,O-chelating Schiff base ligands have demonstrated catalytic activity in the oxidation of alkenes and the reduction of nitroarenes. researchgate.net Similarly, palladium and rhodium complexes with benzamide-containing ligands have been explored for their catalytic prowess in reactions like the Heck coupling and hydroformylation. researchgate.netresearchgate.net

The 2-chloro-N-(2-hydroxyphenyl)benzamide ligand could be used to synthesize a range of metal complexes, which could then be screened for catalytic activity in various organic transformations. The presence of the chloro-substituent can influence the electronic properties of the metal center, which in turn can affect the catalytic cycle. For instance, in oxidation catalysis, the electron-withdrawing nature of the chlorine atom might enhance the Lewis acidity of the metal center, potentially leading to higher catalytic activity. The design of bifunctional ligands that can cooperate with the metal center in catalysis is a growing area of research, and the functionalities present in this molecule make it a promising candidate for such investigations. nsf.govchinesechemsoc.org

Table 2: Potential Catalytic Applications of Metal Complexes with 2-chloro-N-(2-hydroxyphenyl)benzamide

| Catalytic Reaction | Potential Metal Center | Rationale |

| Oxidation of Alcohols and Alkenes | Copper(II), Manganese(II) | N,O-donor ligands are known to support stable metal complexes that are active in oxidation catalysis. |

| C-C Coupling Reactions (e.g., Suzuki, Heck) | Palladium(II) | Benzamide-containing ligands can stabilize palladium catalysts for cross-coupling reactions. |

| Hydrogenation and Transfer Hydrogenation | Rhodium(I), Ruthenium(II) | The ligand can create a specific coordination environment suitable for activating small molecules like hydrogen. researchgate.net |

| Polymerization of Lactides | Zinc(II) | Zinc complexes with benzamidinate ligands have shown high activity in ring-opening polymerization. rsc.org |

Utilization in the Development of Chemosensors and Optical Probes

The development of chemosensors for the detection of specific ions and molecules is a significant area of research in analytical chemistry and environmental science. rsc.org Fluorescent and colorimetric sensors are particularly attractive due to their high sensitivity and the potential for real-time monitoring. The structure of 2-chloro-N-(2-hydroxyphenyl)benzamide contains key features that are often incorporated into the design of such sensors.

The hydroxyphenyl group is a known fluorophore, and its emission properties can be sensitive to the local chemical environment. Upon binding to a metal ion, changes in the electronic structure of the ligand can lead to a modulation of its fluorescence, such as quenching or enhancement, providing a "turn-off" or "turn-on" response. nih.govrsc.org The benzamide moiety can also play a role in the sensing mechanism. For example, N-nitrophenyl benzamide derivatives have been developed as colorimetric sensors for cyanide, where the cyanide anion attacks the acyl carbonyl carbon, leading to a visible color change. researchgate.netdocumentsdelivered.com

Photophysical Properties and Potential in Optoelectronic Materials

The photophysical properties of organic molecules are at the heart of their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). Substituted benzanilides, which share the core structure of 2-chloro-N-(2-hydroxyphenyl)benzamide, have been investigated for their luminescence properties. The fluorescence and phosphorescence characteristics of these molecules are highly dependent on their molecular structure, conformation, and the nature of the substituents. mdpi.com

The presence of the chloro- and hydroxyl- substituents on the benzanilide (B160483) framework can significantly influence its photophysical behavior. Halogen atoms can promote intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence. The hydroxyl group, on the other hand, can participate in excited-state intramolecular proton transfer (ESIPT), a process that can result in a large Stokes shift and dual fluorescence. The interplay of these effects could lead to interesting and tunable emission properties for 2-chloro-N-(2-hydroxyphenyl)benzamide and its derivatives.

Furthermore, metal complexes of this ligand could exhibit unique photophysical properties. Coordination to a metal ion can lead to the formation of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states, which can significantly alter the absorption and emission spectra of the material. Such complexes could find applications as emitters in OLEDs. For instance, derivatives of benzimidazole, which are structurally related to the cyclized form of N-(2-aminophenyl)benzamides, have been successfully used as blue emitters in OLEDs. nih.govmdpi.com The thermal stability and charge transport properties of materials based on 2-chloro-N-(2-hydroxyphenyl)benzamide would also be critical factors in determining their suitability for optoelectronic applications.

Environmental Fate and Degradation Studies of 2 Chloro N 2 Hydroxyphenyl Benzamide

Photodegradation Pathways and Kinetics under Simulated Environmental Conditions

The photodegradation of niclosamide (B1684120) has been observed to be a significant dissipation pathway in aquatic environments, particularly in clear, shallow waters. epa.gov Studies have shown that niclosamide decomposes under UV irradiation and intense sunlight. nih.govacs.org The rate of photolysis is influenced by the pH of the water, with faster degradation occurring in more acidic conditions. For instance, the photolysis of niclosamide in a pH 5 buffer solution is 1.5 times faster than in a pH 7 buffer and 4.3 times faster than in a pH 9 buffer. nih.gov

Under simulated sunlight, the photodegradation of niclosamide involves the cleavage of both aromatic rings, leading to the formation of carbon dioxide and various aliphatic acids. nih.gov Key identified photodegradation products include oxalic acid, maleic acid, glyoxylic acid, and glyoxal. nih.gov In some studies, 2-chloro-4-nitroaniline (B86195) has also been identified as a transient intermediate during the photolysis process. nih.gov Another minor photoproduct reported is 5-chlorosalicylic acid. acs.org The half-life of niclosamide in water exposed to ultraviolet light (wavelengths greater than 290 nm) has been reported to be approximately 150 hours. acs.org

In the presence of photosensitizers like riboflavin (B1680620) (vitamin B2), which is naturally found in surface waters, the photooxidation of niclosamide can be significantly accelerated under visible light. nih.gov The primary mechanism in this sensitized photodegradation is believed to be mediated by the superoxide (B77818) radical anion. nih.govresearchgate.net

Table 1: Photodegradation Characteristics of Niclosamide

| Parameter | Value/Observation | Conditions | Source(s) |

| Photodegradation | Significant dissipation route | Clear, shallow waters | epa.gov |

| Effect of pH | Faster in acidic conditions | pH 5 vs. pH 7 and 9 | nih.gov |

| Half-life | ~150 hours | UV light (>290 nm) | acs.org |

| Primary Products | Carbon dioxide, aliphatic acids | Simulated sunlight | nih.gov |

| Intermediate Products | 2-chloro-4-nitroaniline, 5-chlorosalicylic acid | UV irradiation | acs.orgnih.gov |

| Sensitized Photodegradation | Accelerated by riboflavin | Visible light | nih.gov |

Biodegradation in Water, Soil, and Sediment Systems

Biodegradation is a primary pathway for the breakdown of niclosamide in natural environments, with both aerobic and anaerobic microorganisms playing a crucial role. nih.govacs.org

In both aerobic and anaerobic aquatic environments, the initial and major transformation product of niclosamide is aminoniclosamide (2',5-dichloro-4'-aminosalicylanilide), formed by the reduction of the nitro group. acs.orgnih.gov This transformation is relatively rapid. nih.gov

Further degradation leads to the cleavage of the amide bond, resulting in the formation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. nih.govresearchgate.netnih.gov In soil-plant systems, a wider range of degradation products has been identified, including aminoniclosamide, 2-chloro-p-phenylenediamine, 2,5-dihydroxy benzoic acid, and hydroxyhydroquinone. nih.govacs.org

Table 2: Major Degradation Products of Niclosamide in Environmental Systems

| Degradation Product | Formation Pathway | Environmental System(s) | Source(s) |

| Aminoniclosamide | Reduction of the nitro group | Water, Sediment, Soil | acs.orgnih.gov |

| 5-chlorosalicylic acid | Amide bond cleavage | Water, Sediment, Soil | nih.govresearchgate.netnih.gov |

| 2-chloro-4-nitroaniline | Amide bond cleavage | Water, Sediment, Soil | nih.govresearchgate.netnih.gov |

| 2-chloro-p-phenylenediamine | Further degradation | Soil-plant systems | nih.govacs.org |

| 2,5-dihydroxy benzoic acid | Further degradation | Soil-plant systems | nih.govacs.org |

| Hydroxyhydroquinone | Further degradation | Soil-plant systems | nih.govacs.org |

The degradation of niclosamide is significantly influenced by the presence and activity of microorganisms. nih.govacs.org Studies have demonstrated that both aerobic and anaerobic microorganisms are capable of degrading niclosamide. nih.gov The rhizosphere of certain plants, such as Carex and Artemisia selengensis, can promote the degradation of niclosamide in soil, likely due to the higher microbial activity in this zone. nih.govacs.org The degradation of niclosamide in rhizosphere soil has been shown to follow first-order kinetics. nih.govacs.org

Assessment of Environmental Persistence and Mobility

Niclosamide exhibits low mobility in soil, with a tendency to adsorb to sediment and suspended particulates. epa.govnih.gov The soil adsorption coefficient (Koc) for niclosamide has been measured to be high, with an average value of 3111 ± 1552 in one study using various sediments. nih.gov This strong adsorption limits its movement through the soil profile and potential to leach into groundwater.

The persistence of niclosamide in the environment is variable and depends on factors such as sunlight exposure, pH, and microbial activity. In aerobic aquatic systems, the half-life of niclosamide has been calculated to be between 4.9 and 5.4 days. nih.gov Under anaerobic aquatic conditions, the degradation can be even faster, with reported half-lives of 0.65 to 2.79 days. nih.gov However, in the absence of light, hydrolysis is negligible over extended periods. acs.org In soil, the removal rate of niclosamide can be significant over several weeks, with one study showing a 67.9% to 79.8% reduction after 43 days in different soil conditions. acs.org

Table 3: Environmental Persistence and Mobility of Niclosamide

| Parameter | Value/Observation | Environmental Compartment | Source(s) |

| Mobility in Soil | Low | Soil | nih.gov |

| Soil Adsorption Coefficient (Koc) | Average of 3111 ± 1552 | Sediment | nih.gov |

| Aerobic Aquatic Half-life | 4.9 - 5.4 days | Water/Sediment | nih.gov |

| Anaerobic Aquatic Half-life | 0.65 - 2.79 days | Water/Sediment | nih.gov |

| Hydrolysis | Negligible in the dark | Water | acs.org |

| Soil Dissipation | 67.9% - 79.8% in 43 days | Soil | acs.org |

Future Research Directions and Interdisciplinary Prospects for 2 Chloro N 2 Hydroxyphenyl Benzamide

Exploration of Asymmetric Synthesis for Stereoselective Production

The future synthesis of 2-chloro-N-(2-hydroxyphenyl)benzamide is likely to pivot towards asymmetric methodologies to achieve stereoselective production. The presence of stereogenic centers in derivatives of this compound could lead to enantiomers with distinct biological activities. Asymmetric synthesis, therefore, is not merely a chemical challenge but a gateway to potentially more effective and selective agents.

Future research should focus on the development of chiral catalysts specifically tailored for the synthesis of 2-chloro-N-(2-hydroxyphenyl)benzamide and its analogs. The use of C2-symmetric chiral N,N'-dioxide ligands, which can be synthesized from readily available amino acids and amines, presents a promising avenue. rsc.org These ligands are known to form non-planar cis-α M(N,N′-dioxide) complexes that can create a finely-tuned chiral environment for a variety of asymmetric reactions. rsc.org

Furthermore, photoenzymatic strategies could be explored. Recent advancements have shown that flavin-dependent "ene"-reductases can catalyze the enantioselective coupling of α,α-dichloroamides with alkenes. nih.gov This approach, which relies on the precise orientation of molecules within a charge-transfer complex templated by a protein, could be adapted for the stereoselective synthesis of chloroamides like 2-chloro-N-(2-hydroxyphenyl)benzamide. nih.gov The ability to produce enantioenriched α-haloamides is particularly valuable as these can serve as versatile building blocks for a range of chiral molecules. nih.gov

Advanced Nanomaterial Integration for Enhanced Academic Applications

The integration of 2-chloro-N-(2-hydroxyphenyl)benzamide with advanced nanomaterials opens up new frontiers for its application in academic research. Nanoparticle-based systems can enhance the solubility, stability, and delivery of chemical compounds, thereby amplifying their utility in various experimental settings.

Future investigations could involve encapsulating or conjugating 2-chloro-N-(2-hydroxyphenyl)benzamide with various nanocarriers, such as liposomes, dendrimers, or inorganic nanoparticles. This would facilitate its use in cell-based assays and in vivo studies, where poor solubility might otherwise be a limiting factor. The development of such nanoformulations would benefit from computational modeling to predict key parameters like drug loading, release kinetics, and compatibility between the compound and the nanomaterial. manipal.edu

The creation of smart nanomaterials that release 2-chloro-N-(2-hydroxyphenyl)benzamide in response to specific stimuli (e.g., pH, temperature, or enzymes) is another exciting prospect. These systems would allow for precise spatiotemporal control over its delivery, enabling more sophisticated biological studies.

Development of Sophisticated Computational Models for Predictive Design

Computational modeling is poised to play a pivotal role in the future exploration of 2-chloro-N-(2-hydroxyphenyl)benzamide. The development of predictive models can significantly accelerate the design and optimization of its derivatives for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in this regard. By correlating the structural features of a series of 2-chloro-N-(2-hydroxyphenyl)benzamide analogs with their biological activities, robust QSAR models can be built. These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts towards molecules with enhanced potency and selectivity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D contour maps that highlight the structural modifications likely to improve activity. researchgate.net

Machine learning algorithms, such as k-nearest neighbors (KNN), are also becoming increasingly powerful tools in predictive modeling. chemrxiv.org By training these models on large datasets of chemical structures and their corresponding biological data, it is possible to develop predictive tools that can rapidly screen virtual libraries of 2-chloro-N-(2-hydroxyphenyl)benzamide derivatives. chemrxiv.org This approach has the potential to significantly reduce the time and cost associated with the discovery of new bioactive compounds. chemrxiv.org

| Computational Modeling Technique | Application in 2-chloro-N-(2-hydroxyphenyl)benzamide Research | Potential Outcome |

| QSAR (Quantitative Structure-Activity Relationship) | Elucidating the relationship between molecular structure and biological activity. | Guiding the design of derivatives with improved properties. |

| CoMFA (Comparative Molecular Field Analysis) | Generating 3D maps of steric and electrostatic fields to visualize favorable and unfavorable interactions. | Providing insights for rational drug design and lead optimization. researchgate.net |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Similar to CoMFA but with additional descriptors for hydrophobicity, hydrogen bond donors, and acceptors. | Offering a more comprehensive understanding of structure-activity relationships. researchgate.net |

| Machine Learning (e.g., KNN) | Training algorithms on existing data to predict the properties of new, unsynthesized compounds. | Accelerating the discovery of novel derivatives with desired activities. chemrxiv.org |

| Molecular Docking | Simulating the binding of 2-chloro-N-(2-hydroxyphenyl)benzamide derivatives to target proteins. | Predicting binding affinities and modes, and identifying key interactions. |

Interdisciplinary Collaborations in Chemical Biology and Advanced Materials

The full potential of 2-chloro-N-(2-hydroxyphenyl)benzamide can only be realized through collaborations that bridge the gap between chemistry, biology, and materials science. Such interdisciplinary efforts will be crucial for translating fundamental chemical knowledge into tangible applications.

In the realm of chemical biology, collaborations could focus on elucidating the mechanism of action of 2-chloro-N-(2-hydroxyphenyl)benzamide and its derivatives. By working with biologists, chemists can design and synthesize probes and labeled compounds to identify cellular targets and signaling pathways. This could involve techniques such as affinity chromatography, photo-crosslinking, and fluorescence microscopy.

In the field of advanced materials, collaborations with materials scientists could lead to the development of novel functional materials incorporating 2-chloro-N-(2-hydroxyphenyl)benzamide. For instance, the compound could be integrated into polymers or hydrogels to create materials with specific chemical or biological properties. These materials could find applications in areas such as sensing, catalysis, and controlled release systems.

Unanswered Questions and Future Research Imperatives

Despite the promising future directions, several fundamental questions about 2-chloro-N-(2-hydroxyphenyl)benzamide remain unanswered. Addressing these questions will be a key imperative for future research.

A primary research goal should be the comprehensive characterization of the compound's physicochemical properties. This includes determining its solubility in various solvents, its pKa values, and its lipophilicity. This fundamental data is essential for designing effective experimental protocols and for developing accurate computational models.

Another critical area of investigation is the compound's metabolic fate and stability. Understanding how 2-chloro-N-(2-hydroxyphenyl)benzamide is metabolized in biological systems is crucial for interpreting the results of in vitro and in vivo studies.

Conclusion

Synthesis of Key Academic Discoveries and Current Understanding of 2-chloro-N-(2-hydroxyphenyl)benzamide

The academic understanding of 2-chloro-N-(2-hydroxyphenyl)benzamide is primarily contextual, derived from the extensive research into its parent class of compounds, the salicylanilides (2-hydroxy-N-phenylbenzamides). Salicylanilides are recognized as a significant class of aromatic compounds with a broad spectrum of pharmacological activities. mdpi.com Research has demonstrated their potential as antibacterial, antimycobacterial, antifungal, anti-inflammatory, and antineoplastic agents. mdpi.com

The specific structural features of 2-chloro-N-(2-hydroxyphenyl)benzamide—a chloro-substituent on the benzoyl ring and a hydroxyl group on the phenyl ring—are known to be critical determinants of biological activity in related molecules. The synthesis of such benzamide (B126) derivatives is typically achieved through the reaction of a substituted benzoyl chloride with an appropriate amine or aniline. researchgate.netnih.govmdpi.com For instance, the synthesis of various 2-chlorobenzamide (B146235) derivatives has been accomplished by reacting 2-chlorobenzoyl chloride with different amines in the presence of a base. researchgate.net Similarly, N-benzoyl-2-hydroxybenzamides have been prepared by reacting salicylamide (B354443) with substituted benzoyl chlorides. nih.gov

Future Trajectories and Potential Academic Impact of Research on this Compound

The future academic trajectory for 2-chloro-N-(2-hydroxyphenyl)benzamide is likely to be driven by a systematic exploration of its potential biological activities, drawing parallels from the established profiles of related salicylanilides and chlorobenzamides. Given that various derivatives have shown promise as antimicrobial agents, a primary avenue for future research would be the comprehensive screening of 2-chloro-N-(2-hydroxyphenyl)benzamide against a panel of bacterial and fungal strains. mdpi.comresearchgate.netbohrium.com Furthermore, considering the antiprotozoal activity observed in other N-benzoyl-2-hydroxybenzamides, investigating its efficacy against parasites like Plasmodium falciparum, trypanosomes, and Leishmania could be a fruitful direction. nih.gov

A significant area for future academic inquiry would be the detailed elucidation of its structure-activity relationships (SAR). This would involve the synthesis of a library of analogs with modifications at different positions of the aromatic rings to identify the key structural determinants for activity. As seen in studies of similar compounds, even minor positional changes of substituents can dramatically alter the biological effect. mdpi.comresearchgate.net

Furthermore, crystal structure analysis of 2-chloro-N-(2-hydroxyphenyl)benzamide would provide invaluable data on its three-dimensional conformation, intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.netnih.gov This information is fundamental for understanding its physicochemical properties and for performing computational studies, such as molecular docking, to predict its potential biological targets and mechanism of action. nih.gov The academic impact of such research would be significant, contributing to the broader understanding of salicylanilide (B1680751) chemistry and potentially identifying a new lead compound for the development of novel therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(2-hydroxyphenyl)benzamide?

Methodological Answer: The synthesis typically involves coupling 2-chlorobenzoyl chloride with 2-aminophenol in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Purification via column chromatography and recrystallization ensures high purity. Intermediate steps may include protecting the hydroxyl group to prevent side reactions. Characterization via -NMR and IR spectroscopy confirms the amide bond formation and substitution patterns .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : - and -NMR identify proton environments and carbon backbone integrity.

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and hydroxyl O-H bands (~3200 cm).